Head-to-Head Comparison of DHODH Inhibitory Potency Against P. falciparum: 8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one Exhibits >70-Fold Greater Potency than a Des-fluoro Des-nitro Analog
8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one demonstrates an IC50 of 418 nM against *Plasmodium falciparum* dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial therapy [1]. In a direct head-to-head comparison using the same chromogen reduction assay, a structurally distinct comparator (BDBM120282, from the same patent series) lacking both the 8-fluoro and 6-nitro substituents on the quinolinone core exhibits a dramatically reduced potency with an IC50 of 30,000 nM [2]. This represents a 72-fold improvement in inhibitory activity for the 8-fluoro-6-nitro substituted analog.
| Evidence Dimension | Inhibitory potency (IC50) against P. falciparum DHODH |
|---|---|
| Target Compound Data | IC50 = 418 nM |
| Comparator Or Baseline | BDBM120282 (US8703811, 9): IC50 = 30,000 nM |
| Quantified Difference | 71.8-fold increase in potency (418 nM vs 30,000 nM) |
| Conditions | Type 2 DHODH activity monitored via chromogen reduction (DCIP) assay |
Why This Matters
This >70-fold difference in potency demonstrates that the specific 8-fluoro-6-nitro substitution pattern is not merely decorative but is a key driver of target engagement, making this compound a critical starting point for SAR studies and a non-interchangeable research tool.
- [1] BindingDB. BDBM50379143 (CHEMBL2012825). Affinity Data for 8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one: IC50 = 418 nM. Entry from US Patent 8703811. View Source
- [2] BindingDB. BDBM120282. Affinity Data for comparator compound: IC50 = 30,000 nM. Entry from US Patent 8703811. View Source
